2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride
Overview
Description
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride is a chemical compound that features a piperidine ring, a hydroxyl group, and a carboxylic acid moiety
Mechanism of Action
Target of Action
Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human h (3) receptor .
Mode of Action
It is known that 4-hydroxypiperidine can be used in the synthesis of a highly potent and selective ip (pgi(2) receptor) agonist . It can also be used in the study of copper-catalyzed N- versus O-arylation .
Biochemical Pathways
It is known that suzuki–miyaura (sm) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
It is known that compounds with a piperidine moiety show a wide variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl and carboxylic acid groups. One common method involves the hydroxylation of piperidine followed by carboxylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a similar ring structure.
4-Hydroxypiperidine: A hydroxylated derivative of piperidine.
2-Methylpropanoic acid: A carboxylic acid with a similar carbon backbone.
Uniqueness
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-8(2,7(11)12)9(13)3-5-10-6-4-9;/h10,13H,3-6H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOPHTBYDQRSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCNCC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.